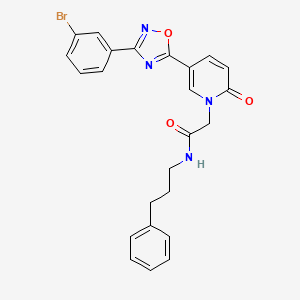

![molecular formula C21H27N3O4S B2594499 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide CAS No. 897619-17-9](/img/structure/B2594499.png)

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity . N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in numerous methods . The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzamide group . The compound also contains a methoxy group (OCH3) attached to the phenyl ring .Chemical Reactions Analysis

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .Physical And Chemical Properties Analysis

The compound has a linear formula of C19H21N5O2 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique

Pharmacokinetics Modulation

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances. This compound, with its piperazine moiety, could be utilized to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .

Antibacterial Activity

The structural motif of piperazine is found in compounds with a variety of biological activities, including antibacterial properties. This compound could be synthesized and tested for its efficacy against bacterial infections, potentially leading to the development of new antibiotics .

Neurodegenerative Disease Treatment

Piperazine rings are components in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound could be explored as a therapeutic agent for these conditions, given its structural similarity to other piperazine-containing drugs .

Cancer Therapy

Compounds inhibiting the eukaryotic initiation factor 4A (eIF4A) have been found useful in cancer therapy. As an eIF4A inhibitor, this compound may have applications in treating various cancers, including those that are resistant to other forms of treatment .

Psychiatric Disorder Management

G protein-coupled receptors (GPCRs) play a significant role in psychiatric disorders. The compound’s potential interaction with GPCRs could be harnessed to develop new treatments for psychiatric conditions, including depression and schizophrenia .

Inflammation Reduction

The compound’s ability to inhibit eIF4A also suggests its utility in treating inflammatory conditions. By modulating protein synthesis, it could provide a novel approach to controlling inflammation and related diseases .

Mécanisme D'action

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide interacts with its target, the α1-AR, by binding to it . This compound showed a high affinity for α1-AR, with a Ki value in the nanomolar range . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects .

Biochemical Pathways

The interaction of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide with α1-AR can affect various biochemical pathways. The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the modulation of α1-AR activity by this compound can potentially influence these physiological processes .

Pharmacokinetics

The pharmacokinetic properties of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide’s action are primarily related to its interaction with α1-AR . By binding to and modulating the activity of these receptors, this compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-17-5-3-4-6-20(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)18-7-9-19(28-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORFJQNKWXWPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

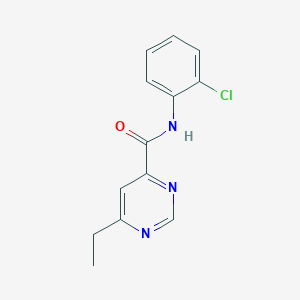

![3-(3-Methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)

![N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2594420.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

![2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2594428.png)

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)

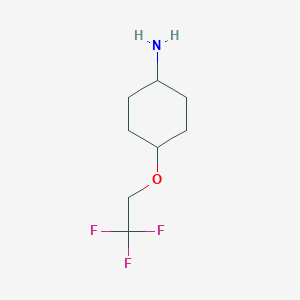

![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)